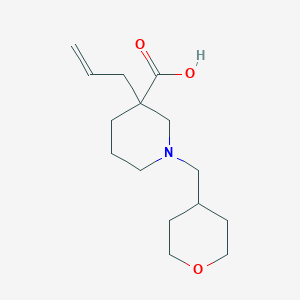

3-allyl-1-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related piperidine and pyran derivatives involves multiple steps, including functionalization, cyclization, and allylation processes. For example, studies by Mekheimer, Mohamed, and Sadek (1997) on the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines show the complex reactions involving catalytic amounts of piperidine and α-cyanoacrylic esters, highlighting the intricate pathways to achieve desired heterocyclic structures (Mekheimer, R., Mohamed, N., & Sadek, K., 1997). Similarly, Kuznetsov et al. (2014) detail the diastereoselective allylation of pyrazol-4-yl derived imines, indicating the nuanced control over stereochemistry in the synthesis of piperidine derivatives (Kuznetsov, N., Khrustalev, V., Strelkova, T., & Bubnov, Y., 2014).

Molecular Structure Analysis

The structural elucidation of these compounds often involves X-ray crystallography and NMR spectroscopy. For instance, the absolute configurations of allylation products were determined through X-ray single-crystal analysis, providing insight into the molecular geometry and stereochemistry crucial for understanding the compound's reactivity and potential interactions (Ornstein, P., Schoepp, D., Arnold, M., Jones, N., Deeter, J., Lodge, D., Leander, J., 1992).

Chemical Reactions and Properties

Piperidine and pyran derivatives participate in various chemical reactions, including aza-Prins cyclization, which is efficient for preparing piperidines and tetrahydropyrans in a diastereoselective manner. This reaction, among others, illustrates the compound's reactivity towards forming complex heterocyclic structures (Snieckus, V., & Frota, L., 2016).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, are determined by the molecular structure of the compound. For example, the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates by Matulevičiūtė et al. (2021) offer insights into the physical characteristics of piperidine derivatives, contributing to our understanding of their behavior in different environments (Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F., & Šačkus, A., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are critical for the application and further modification of the compound. For example, the work by Boto et al. (2001) on the synthesis of 2,3-disubstituted pyrrolidines and piperidines highlights the innovative methodologies for introducing functionality and complexity into the piperidine scaffold, showcasing the compound's versatility (Boto, A., Hernández, R., de Leon, Y. D., & Suárez, E., 2001).

Propriétés

IUPAC Name |

1-(oxan-4-ylmethyl)-3-prop-2-enylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-2-6-15(14(17)18)7-3-8-16(12-15)11-13-4-9-19-10-5-13/h2,13H,1,3-12H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGHGZQBFLNHMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCN(C1)CC2CCOCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-1-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-anilino-2-oxoethyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5652449.png)

![N~2~-(aminocarbonyl)-N~1~-[rel-(3R,4S)-1-(2-chlorobenzyl)-4-cyclopropyl-3-pyrrolidinyl]glycinamide hydrochloride](/img/structure/B5652454.png)

![(4aR*,8aR*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5652461.png)

![7-benzyl-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5652472.png)

![4-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrimidine](/img/structure/B5652480.png)

![1-[(3,5-dimethylisoxazol-4-yl)acetyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5652490.png)

![N-methyl-N-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide](/img/structure/B5652498.png)

![3-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5652504.png)

![1-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}imidazolidin-2-one](/img/structure/B5652511.png)